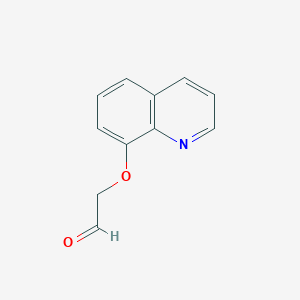

2-(Quinolin-8-yloxy)acetaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

2-quinolin-8-yloxyacetaldehyde |

InChI |

InChI=1S/C11H9NO2/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-7H,8H2 |

InChI-Schlüssel |

CNDMDVUXTUDADG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)OCC=O)N=CC=C2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 2-(Quinolin-8-yloxy)acetaldehyde typically employs the Vilsmeier-Haack reaction, where quinoline is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 8-position. This intermediate can be reduced to yield the desired aldehyde using reducing agents like sodium borohydride.

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation : The aldehyde can be oxidized to a carboxylic acid.

- Reduction : It can be reduced to an alcohol.

- Substitution : The compound can react with halogenating agents or nucleophiles such as amines.

Major Products

- Oxidation Product : 2-(Quinolin-8-YL)acetic acid

- Reduction Product : 2-(Quinolin-8-YL)ethanol

Medicinal Chemistry

2-(Quinolin-8-yloxy)acetaldehyde has been investigated for its potential in drug development. Its structural characteristics allow it to serve as a precursor for various quinoline-based therapeutic agents, which have shown efficacy against multiple diseases, including cancer and bacterial infections. The ability of the quinoline ring to intercalate with DNA makes this compound a candidate for anticancer therapies .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains, suggesting that 2-(Quinolin-8-yloxy)acetaldehyde could also possess similar activities .

Case Studies

- Antimycobacterial Activity : A series of quinoline derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies revealed moderate to good activity, indicating that modifications of the quinoline structure could enhance therapeutic efficacy .

- Anticancer Properties : Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells by disrupting DNA function. The unique interaction of the quinoline ring with biological macromolecules positions these compounds as potential anticancer agents .

Industrial Applications

Beyond medicinal uses, 2-(Quinolin-8-yloxy)acetaldehyde can be utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive aldehyde group which allows for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(quinolin-8-yloxy)acetaldehyde derivatives with structurally or functionally related compounds:

Key Structural and Functional Differences:

Functional Group Impact: Hydrazides vs. Amides: While 2-(quinolin-8-yloxy)acetohydrazide forms bioactive Schiff bases, its amide analog (N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide) lacks amino acid-binding ability, underscoring the critical role of the hydrazide group in molecular recognition . Ester vs. Aldehyde: Ethyl 2-(quinolin-8-yloxy)acetate serves as a stable precursor, whereas the aldehyde form (hypothetically derived via oxidation) would offer greater reactivity for condensation reactions.

Biological Activity: Pheromones (DMCHA): The (Z)- and (E)-DMCHA isomers act as species-specific pheromones in beetles, unlike quinoline derivatives, which target enzymes or microbial pathways .

Research Findings and Contradictions

- Antimicrobial Activity: Schiff bases derived from 2-(quinolin-8-yloxy)acetohydrazide showed only weak antimicrobial effects, suggesting that further structural optimization is needed for therapeutic relevance .

- Fluorescence vs. Binding: Minor structural changes (e.g., replacing hydrazide with amide) abolish amino acid-binding capacity, emphasizing the precision required in receptor design .

- Synthetic Flexibility: The quinoline-8-yloxy motif allows diverse functionalization (e.g., oxadiazole, triazole hybrids), enabling tailored bioactivity across drug discovery and materials science .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(quinolin-8-yloxy)acetaldehyde typically proceeds via the intermediate formation of ethyl (quinolin-8-yloxy)acetate, followed by its conversion to the aldehyde. The key steps can be summarized as:

- Step 1: Alkylation of 8-hydroxyquinoline with ethyl chloroacetate to form ethyl (quinolin-8-yloxy)acetate.

- Step 2: Conversion of the ester group to aldehyde functionality, often via hydrazide intermediates or direct reduction methods.

Preparation of Ethyl (Quinolin-8-yloxy)acetate

This intermediate is crucial and has been synthesized using various methods:

| Method | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional Reflux | 8-Hydroxyquinoline, ethyl chloroacetate, anhydrous K2CO3 in dry acetone, reflux | 18-24 hours | 75-85 | Reaction monitored by TLC; product recrystallized from ethanol; characterized by IR, NMR |

| Microwave Irradiation | Same reagents mixed and irradiated at 200 °C | 8 minutes | Comparable | Faster reaction; efficient energy use; monitored by TLC; recrystallized for purity |

| Ultrasound Irradiation | Same reagents subjected to ultrasound irradiation | 10 minutes | Comparable | Enhanced reaction rate; environmentally friendly; product purified by recrystallization |

- The alkylation involves nucleophilic substitution where the phenolic oxygen of 8-hydroxyquinoline attacks the electrophilic carbon of ethyl chloroacetate.

- Potassium carbonate acts as a base to deprotonate the phenol, increasing nucleophilicity.

- IR spectra show characteristic ester C=O stretching around 1747 cm⁻¹.

- ^1H NMR confirms the presence of OCH2 and ethyl groups, with signals at δ 4.97 (singlet, OCH2), 4.21 (multiplet, CH2 of ethyl), and 1.20 (multiplet, CH3 of ethyl).

Conversion to 2-(Quinolin-8-yloxy)acetohydrazide

The ester intermediate is further reacted with hydrazine hydrate to form the hydrazide, a key precursor for aldehyde formation:

- Procedure: Reflux ethyl (quinolin-8-yloxy)acetate with hydrazine hydrate in absolute ethanol for approximately 15 hours.

- Yield: Around 74% with brown crystalline product.

- Characterization: IR shows N-H stretching at 3326 and 3257 cm⁻¹, absent in the ester precursor; ^1H NMR shows a singlet at δ 8.09 corresponding to the CONH proton.

Alternative Derivative Syntheses and Functionalizations

Several studies report further derivatization of 2-(quinolin-8-yloxy)acetaldehyde or its hydrazide to yield biologically active compounds:

- Reaction with aromatic aldehydes to form chalcones and hydrazones with antibacterial and cytotoxic activities.

- Formation of thiazolidinyl and triazole derivatives via condensation with appropriate reagents.

- Preparation of oxadiazole and dithiocarbazate derivatives employing carbon disulfide and hydrazine hydrate.

These transformations underscore the versatility of the quinolin-8-yloxyacetaldehyde scaffold in medicinal chemistry.

Comparative Data Table: Preparation of Ethyl (Quinolin-8-yloxy)acetate

| Parameter | Conventional Reflux | Microwave Irradiation | Ultrasound Irradiation |

|---|---|---|---|

| Reaction Time | 18-24 hours | 8 minutes | 10 minutes |

| Temperature | Reflux (~56 °C in acetone) | 200 °C | Ambient to mild heating |

| Yield | 75-85% | Comparable to conventional | Comparable to conventional |

| Energy Efficiency | Low | High | High |

| Purification | Recrystallization from ethanol | Recrystallization from ethanol | Recrystallization from ethanol |

| Monitoring | TLC | TLC | TLC |

Summary of Analytical Characterization

- IR Spectroscopy: Ester carbonyl peak ~1747 cm⁻¹; hydrazide N-H stretch ~3326-3257 cm⁻¹.

- [^1H NMR Spectroscopy](pplx://action/followup): Signals for OCH2, ethyl groups, and hydrazide NH protons confirm structure.

- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with desired products.

- Elemental Analysis: Supports purity and composition consistency.

Research Findings and Notes

- The alkylation reaction is base-catalyzed nucleophilic substitution, with potassium carbonate preferred for its mildness and effectiveness.

- Microwave and ultrasound-assisted methods significantly reduce reaction time without compromising yield or purity, offering greener alternatives.

- The hydrazide intermediate is a versatile compound for further synthetic elaboration, including the formation of aldehyde derivatives.

- The synthetic routes are reproducible and have been validated by multiple independent studies employing elemental, spectral, and chromatographic analyses.

Q & A

Q. What are the optimized synthetic routes for 2-(quinolin-8-yloxy)acetaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 8-hydroxyquinoline with chloroacetaldehyde derivatives. For example, ethyl chloroacetate reacts with 8-hydroxyquinoline in dry acetone under reflux with anhydrous K₂CO₃ as a base, yielding ethyl 2-(quinolin-8-yloxy)acetate. Subsequent hydrolysis or hydrazide formation (e.g., with hydrazine hydrate) generates intermediates like 2-(quinolin-8-yloxy)acetohydrazide . Key factors affecting yield include:

- Reaction time : Prolonged reflux (18–20 hours) improves conversion .

- Solvent choice : Dry acetone minimizes side reactions .

- Catalyst/base : Anhydrous K₂CO₃ enhances nucleophilic substitution efficiency .

Typical yields range from 62% to 90%, depending on purification methods (e.g., column chromatography with CH₂Cl₂/MeOH 97:3) .

Q. How is the structural integrity of 2-(quinolin-8-yloxy)acetaldehyde confirmed experimentally?

Characterization relies on multi-modal spectroscopy and crystallography:

- NMR : ¹H-NMR confirms the quinoline moiety (δ 8.5–9.0 ppm for aromatic protons) and aldehyde proton (δ 9.8–10.2 ppm) .

- IR/Raman : Vibrational bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .

- X-ray crystallography : Resolves bond angles (e.g., dihedral angles between quinoline and aldehyde groups) and hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are critical when handling 2-(quinolin-8-yloxy)acetaldehyde in the lab?

While specific safety data for this compound are limited, analogs like quinoxaline-2-carboxaldehyde require:

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the conformational dynamics of 2-(quinolin-8-yloxy)acetaldehyde?

Density Functional Theory (DFT) at the B3LYP/6-311++G level predicts three stable conformers in the gas phase, differing in the orientation of the aldehyde group relative to the quinoline ring. Key findings include:

- Energy barriers : ~2–3 kcal/mol between conformers, suggesting room-temperature interconversion .

- Electronic delocalization : Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the quinoline’s π-system and the aldehyde’s carbonyl group, stabilizing certain conformers .

- Vibrational assignments : SQMFF methodology aligns DFT-calculated wavenumbers with experimental IR/Raman data, resolving ambiguous peaks (e.g., C-H bending modes near 1100 cm⁻¹) .

Q. What strategies resolve contradictions in reported biological activities of 2-(quinolin-8-yloxy)acetaldehyde derivatives?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Structural variations : Substitutions on the quinoline ring (e.g., chloro at position 5) or aldehyde group modulate target binding. For instance, 5-chloro derivatives show enhanced antiamoebic activity due to increased lipophilicity .

- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. ethanol) alter compound solubility and bioavailability .

- Synergistic effects : Hybridization with cinnamide or triazole moieties improves activity by targeting multiple pathways (e.g., apoptosis inhibition in Candida auris) .

Q. How can reaction pathways be optimized for one-pot synthesis of 2-(quinolin-8-yloxy)acetaldehyde derivatives?

A one-pot approach combining Williamson ether synthesis and ester hydrolysis reduces purification steps:

- Base selection : Anhydrous K₂CO₃ in acetonitrile facilitates simultaneous alkylation and deprotection .

- Temperature control : Reflux (80–85°C) accelerates kinetics while minimizing side reactions (e.g., quinoline ring oxidation) .

- Substrate ratios : A 1:1.1 molar ratio of ethyl 2-(halomethyl)quinoline-3-carboxylate to 8-hydroxyquinoline maximizes yield (up to 85%) .

Methodological Challenges & Solutions

Q. Why do certain synthetic routes for 2-(quinolin-8-yloxy)acetaldehyde derivatives exhibit low reproducibility?

Common pitfalls include:

- Impurity in starting materials : Trace moisture in 8-hydroxyquinoline or chloroacetaldehyde derivatives leads to hydrolysis side products. Pre-drying reagents at 100°C under vacuum mitigates this .

- Incomplete hydrazide formation : Excess hydrazine hydrate (≥2 equivalents) ensures full conversion of esters to hydrazides .

- Chromatographic losses : Polar derivatives (e.g., carboxylic acids) may adsorb strongly to silica gel; switching to reverse-phase HPLC improves recovery .

Q. How can researchers validate the stability of 2-(quinolin-8-yloxy)acetaldehyde under varying experimental conditions?

Stability studies should assess:

- Thermal degradation : TGA/DSC analysis reveals decomposition onset temperatures (typically >200°C for quinoline derivatives) .

- Photostability : UV-Vis monitoring under light exposure (e.g., 254 nm) detects photooxidation products (e.g., quinoline N-oxide) .

- Solution stability : NMR time-course experiments in DMSO-d₆ or CDCl₃ identify hydrolysis or dimerization over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.